molecular formula C16H18N4O B2389034 2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 469879-22-9

2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2389034
CAS RN: 469879-22-9
M. Wt: 282.347
InChI Key: RBADUERHCQMKIU-GZTJUZNOSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 of the ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrimidin-4-ones can be constructed through the annulation of ynals with amidines, catalyzed by N-heterocyclic carbenes . This method features a broad substrate scope and mild conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computational methods, including hybrid generalized gradient functionals in conjunction with correlation consistent polarized valence basis sets . These studies often investigate the behavior of the compound in different solvents and at different temperatures .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the transfer of atoms between different parts of the molecule . The rates of these reactions can be calculated using methods such as transition state theory and unimolecular Rice-Ramsperger-Kassel-Marcus methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the solvent and temperature . These properties can be studied using methods such as density functional theory and natural bond orbital analysis .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, some pyrimidin-4-ones have been found to act as activators of the M2 isoform of pyruvate kinase, an emerging target for antitumor therapy .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, and reactivity, as well as investigations into its potential applications, such as its use in optoelectronic devices or as a catalyst .

properties

IUPAC Name

9-methyl-2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-17-11-13-14(18-9-5-2)19-15-12(3)7-6-10-20(15)16(13)21/h4-7,10-11,18H,1-2,8-9H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBADUERHCQMKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC=C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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